3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of spectroscopic techniques like IR, NMR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthetic Methods and Chemical Reactivity
Research on compounds structurally similar to 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate often focuses on synthetic methods and chemical reactivity. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, highlighting methodologies that could be applicable to synthesizing structurally related compounds (Y. M. Elkholy & M. A. Morsy, 2006). Similarly, Tran et al. (2014) discussed copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, a process that could potentially be applied to the functionalization of compounds like this compound (B. L. Tran, Bijie Li, M. Driess, & J. Hartwig, 2014).
Physico-Chemical Properties
Understanding the physico-chemical properties of chemical compounds is crucial for determining their potential applications. Stankovicová et al. (2014) conducted a study on the physico-chemical properties of potential beta-adrenolytics, showcasing the importance of lipophilicity, surface activity, and adsorbability in drug design and development. This research underscores the significance of assessing similar properties for this compound (M. Stankovicová, Ž. Bezáková, P. Mokrý, P. Salát, M. Kocik, & J. Csöllei, 2014).
Potential Applications in Material Science and Pharmacology
Research on related compounds has explored applications ranging from material science to pharmacology. For example, Faridbod et al. (2009) investigated the fluorescence enhancement of Er3+ ion by Glibenclamide, demonstrating the utility of certain compounds in developing fluorimetric probes. This suggests potential research avenues for this compound in areas such as sensing, imaging, and diagnostics (F. Faridbod, M. Ganjali, B. Larijani, & P. Norouzi, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-[(2-ethylsulfanylbenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-2-28-20-14-7-6-13-19(20)21(25)23-17-11-8-12-18(15-17)27-22(26)24-16-9-4-3-5-10-16/h3-7,9-10,13-14,17-18H,2,8,11-12,15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHXIPWUGJVVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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